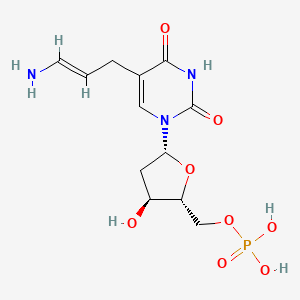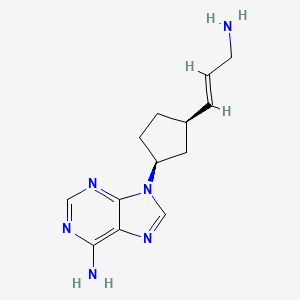
9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system attached to a cyclopentyl group with an aminopropenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Cyclopentyl Group: The cyclopentyl group is synthesized through a series of reactions, including cyclization and functional group modifications.
Attachment of the Aminopropenyl Side Chain: The aminopropenyl side chain is introduced through a reaction involving an appropriate amine and an alkene precursor.
Formation of the Purine Ring System: The purine ring system is constructed through a series of cyclization and condensation reactions, often involving formamide derivatives and other nitrogen-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing double bonds or nitro groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between purine derivatives and biological macromolecules. Its structure allows for the investigation of binding affinities and the identification of potential biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its purine-based structure suggests potential activity against various diseases, including cancer and viral infections. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the synthesis of advanced materials and the optimization of industrial reactions.
作用機序
The mechanism of action of 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar ring system.
Cyclopentyladenosine: A synthetic compound with a cyclopentyl group attached to the purine ring.
Uniqueness
9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is unique due to its specific combination of structural features, including the aminopropenyl side chain and the cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C13H18N6 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
9-[(1S,3R)-3-[(E)-3-aminoprop-1-enyl]cyclopentyl]purin-6-amine |
InChI |
InChI=1S/C13H18N6/c14-5-1-2-9-3-4-10(6-9)19-8-18-11-12(15)16-7-17-13(11)19/h1-2,7-10H,3-6,14H2,(H2,15,16,17)/b2-1+/t9-,10+/m1/s1 |
InChIキー |
KSFKJNCPDZPGEN-HXNLBGINSA-N |
異性体SMILES |
C1C[C@@H](C[C@@H]1/C=C/CN)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1CC(CC1C=CCN)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

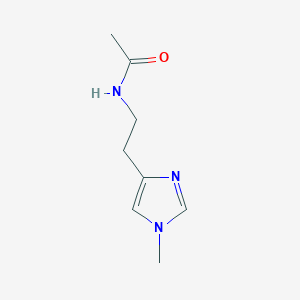


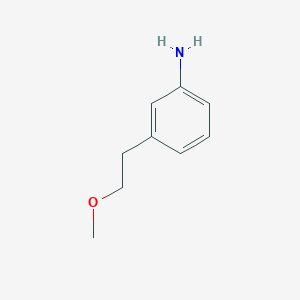
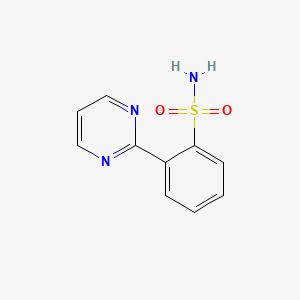
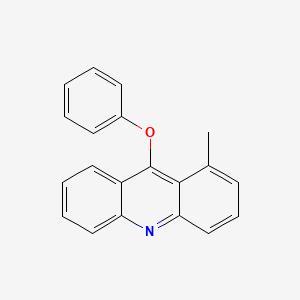


![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
